molecular formula C37H57N7O10S B13710939 (S, R, S)-AHPC-PEG6-Azide

(S, R, S)-AHPC-PEG6-Azide

Cat. No.: B13710939
M. Wt: 792.0 g/mol
InChI Key: VLTOMOCVFZUMRW-JSWXEYCZSA-N
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Description

Overview of the Ubiquitin-Proteasome System in Biological Regulation

The Ubiquitin-Proteasome System (UPS) is a fundamental and highly regulated pathway for intracellular protein degradation in eukaryotic cells. tocris.compreprints.org Its primary function is to maintain cellular protein quality control (proteostasis) by eliminating misfolded, damaged, or otherwise unwanted proteins. preprints.orgcreative-diagnostics.com This process is crucial for the regulation of a vast array of cellular functions, including cell cycle progression, gene transcription, signal transduction, and immune responses. tocris.comnovapublishers.comfrontiersin.org

The UPS operates through a sequential enzymatic cascade:

Ubiquitin Activation: A small, 76-amino acid polypeptide called ubiquitin is activated in an ATP-dependent reaction by an E1 ubiquitin-activating enzyme. tocris.compreprints.org

Ubiquitin Conjugation: The activated ubiquitin is then transferred to an E2 ubiquitin-conjugating enzyme. preprints.org

Ubiquitin Ligation: An E3 ubiquitin ligase, the substrate recognition component of the system, identifies a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target. tocris.comcreative-diagnostics.com

This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a molecular tag. tocris.com The polyubiquitinated protein is then recognized and degraded by a large, multi-catalytic protease complex known as the 26S proteasome, and the ubiquitin monomers are recycled. creative-diagnostics.comnovapublishers.com The specificity of the UPS, determining which proteins are targeted for degradation, is primarily dictated by the cell's repertoire of over 600 different E3 ligases. frontiersin.org

Fundamental Principles of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are engineered heterobifunctional molecules that harness the cell's native UPS to selectively eliminate disease-causing proteins. researchgate.netportlandpress.comnih.gov First conceptualized in 2001, this technology has matured into a major paradigm in drug discovery. portlandpress.com Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete removal of the target protein from the cell. researchgate.netnih.gov

A PROTAC molecule is comprised of three distinct components: nih.govbmglabtech.comunipg.it

A warhead ligand that binds to the target protein of interest (POI).

An anchor ligand that recruits a specific E3 ubiquitin ligase.

A linker that chemically connects the warhead and the anchor.

The mechanism of action is elegant in its simplicity: the PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase). portlandpress.combmglabtech.comunipg.it This induced proximity forces the E3 ligase to ubiquitinate the target protein, marking it for destruction by the proteasome. portlandpress.com After the ubiquitinated protein is degraded, the PROTAC is released and can act catalytically to induce the degradation of multiple target protein molecules. portlandpress.com

It is within this framework that (S, R, S)-AHPC-PEG6-Azide functions as a key building block. This molecule is not a complete PROTAC itself, but rather a sophisticated precursor used in PROTAC synthesis. broadpharm.comscientificlabs.co.uk

The (S, R, S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, one of the most widely recruited E3 ligases in PROTAC development. medchemexpress.combpsbioscience.com The specific (S, R, S) stereochemistry is critical for effective binding to the VHL protein complex.

The PEG6 component is a polyethylene (B3416737) glycol linker consisting of six repeating ethylene (B1197577) glycol units. PEG linkers are commonly used in PROTAC design to increase the molecule's water solubility and provide optimal spacing between the anchor and the warhead, which is crucial for efficient ternary complex formation. broadpharm.comfrontiersin.orgbiochempeg.com

The terminal Azide (B81097) (N₃) group is a reactive handle for "click chemistry." broadpharm.comscientificlabs.co.uk

Bifunctional Molecules in Contemporary Chemical Biology Research

Bifunctional molecules are synthetic compounds designed to bind to two different biological targets simultaneously, thereby inducing their proximity to elicit a specific biological outcome. nih.govdundee.ac.uk This concept extends beyond protein degradation and represents a powerful strategy in chemical biology and therapeutics. dundee.ac.ukresearchgate.netacs.org PROTACs are the most prominent example of this class, but other modalities have been developed to induce protein phosphorylation, dephosphorylation, acetylation, and even bring proteins to specific locations within the cell. researchgate.netacs.org

The modular nature of these molecules is a significant advantage, allowing researchers to mix and match different binding ligands and linkers to fine-tune their activity. nih.gov This is where molecules like (S, R, S)-AHPC-PEG6-Azide are indispensable. The azide group is particularly valuable because it enables a highly efficient and specific type of reaction known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as click chemistry. acgpubs.orgenamine.netnih.govrsc.org Researchers can synthesize a ligand for their protein of interest with a complementary alkyne group. Then, using click chemistry, they can rapidly and reliably attach it to the (S, R, S)-AHPC-PEG6-Azide building block. broadpharm.comscientificlabs.co.ukmedchemexpress.com This modular approach allows for the rapid generation of libraries of PROTACs with varied linkers and warheads to screen for optimal degradation of a specific target. scientificlabs.co.uksigmaaldrich.com

Chemical Compound Data

Properties

Molecular Formula

C37H57N7O10S

Molecular Weight

792.0 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C37H57N7O10S/c1-27-33(55-26-40-27)29-7-5-28(6-8-29)24-39-35(47)31-23-30(45)25-44(31)36(48)34(37(2,3)4)42-32(46)9-11-49-13-15-51-17-19-53-21-22-54-20-18-52-16-14-50-12-10-41-43-38/h5-8,26,30-31,34,45H,9-25H2,1-4H3,(H,39,47)(H,42,46)/t30-,31+,34-/m1/s1

InChI Key

VLTOMOCVFZUMRW-JSWXEYCZSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])O

Origin of Product

United States

Chemical Structure and Rationale of S, R, S Ahpc Peg6 Azide As a Protac Building Block

Elucidation of Structural Components and Their Functional Roles

(S, R, S)-AHPC-PEG6-Azide is a heterobifunctional molecule, meaning it is composed of different parts, each with a specific function. rsc.orgscientificlabs.co.uk Its structure can be broken down into three key moieties: the (S, R, S)-AHPC group, a Polyethylene (B3416737) Glycol (PEG6) linker, and a terminal azide (B81097) group. broadpharm.commedchemexpress.com

The (S, R, S)-AHPC Moiety: A Recruiter for the VHL E3 Ubiquitin Ligase

The (S, R, S)-AHPC component is a high-affinity ligand for the von Hippel-Lindau (VHL) protein, which is a critical part of a larger cellular machine called an E3 ubiquitin ligase. selleckchem.comtargetmol.comlumiprobe.com E3 ligases are responsible for tagging proteins with ubiquitin, a small protein that marks them for destruction by the proteasome. nih.gov By incorporating the (S, R, S)-AHPC moiety, a PROTAC can effectively recruit the VHL E3 ligase. selleckchem.comtargetmol.com This recruitment is the first and essential step in the PROTAC-mediated degradation of a target protein. rsc.org The design of this moiety is the result of extensive research to optimize its binding to VHL, ensuring a stable and effective interaction. nih.gov

The Polyethylene Glycol (PEG6) Linker: Bridging the Gap with Precision

Solubility: PEG is a hydrophilic (water-loving) polymer, and its inclusion can enhance the solubility of the entire PROTAC molecule in aqueous environments, which is crucial for its biological activity. broadpharm.combiochempeg.com

Optimal Distance and Orientation: The length of the linker is a key determinant of a PROTAC's success. It must be long enough to bridge the VHL ligase and the target protein without causing steric hindrance, allowing for the formation of a stable ternary complex (VHL-PROTAC-target protein). precisepeg.comnih.gov

Flexibility: The flexibility of the PEG chain allows the PROTAC to adopt the most favorable conformation for inducing ubiquitination of the target protein. precisepeg.com

The choice of a PEG6 linker is a deliberate design element aimed at optimizing the physicochemical and biological properties of the final PROTAC. biochempeg.com

The Azide Functional Group: A Versatile Chemical Handle

The terminal azide group (-N₃) is a key feature that makes (S, R, S)-AHPC-PEG6-Azide a versatile building block. broadpharm.commedchemexpress.com The azide group is a powerful tool in "click chemistry," a set of chemical reactions that are highly efficient, specific, and biocompatible. nih.govresearchgate.net Specifically, the azide can readily react with an alkyne group in a reaction called Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govscispace.com This allows researchers to easily attach a ligand that binds to a specific protein of interest. scientificlabs.co.uklumiprobe.com The reliability and versatility of the azide-alkyne click reaction enable the rapid synthesis of a wide variety of PROTACs for testing and development.

The Critical Importance of Stereochemistry in the (S, R, S)-AHPC Motif

The designation "(S, R, S)" refers to the specific stereochemistry, or the three-dimensional arrangement of atoms, at the chiral centers within the AHPC moiety. This is not a trivial detail but a crucial factor for its biological function.

Stereochemical Purity: The Key to Molecular Recognition and Binding Fidelity

The interaction between a ligand and its protein target is highly dependent on their complementary shapes, much like a key fitting into a lock. The binding pocket of the VHL protein is exquisitely sensitive to the stereochemistry of its ligands. rsc.orgnih.gov Research has shown that the (S, R, S) configuration of the AHPC ligand is the one that binds to VHL with high affinity. sigmaaldrich.com Any changes to this specific stereochemical arrangement can drastically reduce or even eliminate binding. rsc.orgnih.gov For example, an alternative stereoisomer would not fit correctly into the VHL binding site, preventing the formation of a functional PROTAC-E3 ligase complex. rsc.org Therefore, the high stereochemical purity of the (S, R, S)-AHPC moiety is paramount to ensure the intended biological activity and the fidelity of the molecular interactions that drive targeted protein degradation. nih.gov

ComponentFunctionKey Features
(S, R, S)-AHPC Moiety Recruits the VHL E3 ubiquitin ligaseHigh-affinity binding to VHL; Specific (S, R, S) stereochemistry is essential for activity.
PEG6 Linker Connects the VHL ligand to the target protein ligandEnhances solubility; Provides optimal length and flexibility for ternary complex formation.
Azide Functional Group Enables conjugation to a target protein ligandServes as a chemical handle for "click chemistry"; Allows for versatile and efficient PROTAC synthesis.

Synthetic Strategies and Derivatization Approaches for S, R, S Ahpc Peg6 Azide

Chemical Methodologies for Polyethylene (B3416737) Glycol (PEG6) Linker Incorporation

The PEG6 linker provides the necessary spacing and flexibility for the PROTAC molecule to effectively bridge the target protein and the E3 ligase. biochempeg.com The incorporation of the PEG6 linker onto the AHPC core is typically achieved through standard amide bond formation. Commercially available PEG derivatives with a terminal reactive group, such as a carboxylic acid, are commonly used. The hydrophilic nature of the PEG spacer can also enhance the solubility of the resulting PROTAC in aqueous media. The ability to easily tune the length and composition of the PEG linker is a significant advantage in optimizing PROTAC performance. biochempeg.com

Azide (B81097) Functionalization for Subsequent Click Chemistry Applications

The terminal azide group of (S, R, S)-AHPC-PEG6-Azide serves as a versatile chemical handle for "click chemistry," a set of highly efficient and specific reactions. scientificlabs.co.uk This functionality allows for the rapid and reliable conjugation of the building block to a target protein ligand that has been modified with a corresponding alkyne group. tandfonline.com The most common click reaction employed in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring, effectively linking the two components of the PROTAC. rsc.org This modular approach significantly accelerates the synthesis of PROTAC libraries with diverse target ligands. rsc.org The azide group is stable under most reaction conditions, making it an ideal functional group for late-stage diversification.

Advanced Synthetic Techniques for PROTAC Building Block Assembly

The modular nature of PROTACs lends itself to advanced synthetic strategies that can accelerate the discovery of effective degraders. portlandpress.com These techniques often leverage the reactive handles, such as the azide group in (S, R, S)-AHPC-PEG6-Azide, to rapidly generate libraries of compounds for screening.

Implementation of Parallel Synthesis for Library Generation

Parallel synthesis has emerged as a powerful tool for the rapid generation of PROTAC libraries. nih.govchemrxiv.org By utilizing pre-synthesized building blocks like (S, R, S)-AHPC-PEG6-Azide, researchers can simultaneously react it with an array of different alkyne-functionalized target protein ligands. scientificlabs.co.uk This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the target ligand, linker length, and attachment points. nih.govsigmaaldrich.com Automated synthesis platforms can further enhance the throughput of parallel synthesis, enabling the creation of large and diverse PROTAC libraries in a short amount of time. tandfonline.com This high-throughput approach is crucial for identifying optimal PROTAC candidates for further development.

Utilization of Multicomponent Reactions in Degrader Synthesis

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like PROTACs. unito.itacs.org MCRs combine three or more starting materials in a single reaction vessel to form a product that contains portions of all the reactants. researchgate.net This strategy can be employed to assemble the core structures of PROTACs or to introduce diversity into the linker region. unito.itnih.gov The Ugi and Passerini reactions are examples of MCRs that have been successfully applied to the synthesis of protein degraders. researchgate.net By leveraging the modularity of MCRs, chemists can rapidly generate libraries of PROTACs with a high degree of structural diversity, increasing the probability of discovering potent and selective degraders. unito.itacs.org

Applications of S, R, S Ahpc Peg6 Azide in Protac Chemistry and Chemical Biology

General Principles of PROTAC Conjugate Assembly via Click Chemistry

Click chemistry provides a powerful and modular strategy for the assembly of complex molecules like PROTACs from smaller, functional units. medchemexpress.com This approach is characterized by reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are stereospecific. For PROTAC synthesis, this allows for the rapid connection of an E3 ligase ligand-linker moiety, such as (S, R, S)-AHPC-PEG6-Azide, to a ligand for a protein of interest (POI). The two most prominent click chemistry reactions used in this context are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). rsc.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and is widely used for the synthesis of PROTACs. chempep.comiris-biotech.de The reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species, to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. iris-biotech.de This reaction is highly efficient and boasts excellent functional group compatibility, allowing it to proceed under mild, often aqueous, conditions. medchemexpress.com

In the context of PROTAC assembly using (S, R, S)-AHPC-PEG6-Azide, the terminal azide group of the linker is reacted with a POI ligand that has been previously functionalized with a terminal alkyne. This approach enables the rapid parallel synthesis of PROTAC libraries, where different alkyne-modified POI ligands can be combined with the same azide-containing E3 ligase ligand-linker building block. rsc.org This modularity is crucial for systematically exploring the structure-activity relationships of new PROTACs. rsc.org For example, a library of PROTACs based on the histone deacetylase (HDAC) inhibitor entinostat (B1683978) was prepared using this "click" approach. medchemexpress.com

Table 1: Key Features of CuAAC in PROTAC Synthesis

Feature Description Reference
Reactants Terminal Azide (on a building block like (S,R,S)-AHPC-PEG6-Azide) and a Terminal Alkyne (on a POI ligand).
Catalyst Copper(I), often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.
Product A stable 1,4-disubstituted 1,2,3-triazole linkage connecting the two parts of the PROTAC. chempep.com
Reaction Conditions Typically mild, often performed at room temperature in various solvents, including water.
Advantages High reaction yields, excellent functional group tolerance, rapid reaction rates, and straightforward purification. medchemexpress.com

While CuAAC is highly effective, the potential cytotoxicity of the copper catalyst can be a concern for applications in living systems. chempep.comnih.gov Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful metal-free alternative. chempep.com SPAAC utilizes a cycloalkyne, typically a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), where ring strain provides the driving force for the reaction with an azide. chempep.commagtech.com.cn This reaction proceeds rapidly at physiological temperatures without the need for any catalyst, making it highly bioorthogonal. magtech.com.cn

For PROTAC design, a POI ligand would be functionalized with a strained alkyne (e.g., DBCO). This alkyne-modified ligand can then be directly reacted with an azide-containing building block like (S, R, S)-AHPC-PEG6-Azide to form the final PROTAC. medchemexpress.combroadpharm.com This method avoids the potential complications of removing residual copper from the final product. nih.gov The reliability of SPAAC has been demonstrated in complex biological settings, including the formation of antibody-tagged PROTAC molecules for targeted delivery to cancer cells. rsc.org In such a study, an azido-modified PROTAC was reacted with a BCN-modified antibody, showcasing the utility of SPAAC in advanced drug delivery systems. rsc.org

Rational Design and Combinatorial Synthesis of PROTAC Libraries Employing (S, R, S)-AHPC-PEG6-Azide

The rational design of PROTACs is a complex process, as even minor changes to the linker or ligands can significantly impact the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase). sigmaaldrich.comscientificlabs.co.uk Building blocks like (S, R, S)-AHPC-PEG6-Azide are instrumental in a rational, combinatorial approach to PROTAC discovery. sigmaaldrich.com By providing a pre-synthesized, quality-controlled fragment containing the E3 ligase ligand and a linker with a reactive handle, researchers can dramatically accelerate the synthesis of PROTAC libraries. scientificlabs.co.uk

This strategy involves reacting the single (S, R, S)-AHPC-PEG6-Azide building block with a collection of different POI ligands that have been functionalized with a complementary group, such as an alkyne. sigmaaldrich.comnih.gov This parallel synthesis approach allows for the rapid generation of numerous unique PROTAC molecules, enabling a broad and efficient screening process to identify candidates with optimal protein degradation activity. scientificlabs.co.uk This method allows for systematic variation in the POI ligand while keeping the E3 ligase ligand and linker constant, thereby isolating the effect of the POI ligand on PROTAC efficacy. Furthermore, by using a set of building blocks with varying PEG linker lengths (e.g., AHPC-PEG2-Azide, AHPC-PEG4-Azide), the impact of linker length can also be systematically evaluated. sigmaaldrich.comjenkemusa.com

Table 2: Example of a Combinatorial PROTAC Library Synthesis

Building Block POI Ligand (Alkyne-modified) Resulting PROTAC Key Variable
(S,R,S)-AHPC-PEG6-Azide Alkyne-Ligand A (for Protein A) PROTAC-A6 POI Ligand
(S,R,S)-AHPC-PEG6-Azide Alkyne-Ligand B (for Protein B) PROTAC-B6 POI Ligand
(S,R,S)-AHPC-PEG6-Azide Alkyne-Ligand C (for Protein C) PROTAC-C6 POI Ligand
(S,R,S)-AHPC-PEG4-Azide Alkyne-Ligand A (for Protein A) PROTAC-A4 Linker Length
(S,R,S)-AHPC-PEG2-Azide Alkyne-Ligand A (for Protein A) PROTAC-A2 Linker Length

Empirical and Computational Approaches to Linker Optimization in PROTAC Development

The length and flexibility of the linker are crucial for allowing the PROTAC to adopt a productive conformation that facilitates the formation of a stable ternary complex. nih.gov A linker that is too short may introduce steric hindrance, preventing the POI and E3 ligase from binding simultaneously. mtoz-biolabs.com Conversely, a linker that is too long might lead to unproductive binding geometries or increased conformational entropy, which can destabilize the ternary complex. researchgate.net

The PEG6 chain in (S, R, S)-AHPC-PEG6-Azide provides a specific length and a high degree of conformational flexibility. precisepeg.commtoz-biolabs.com This flexibility can be advantageous, allowing the linker to fold and adapt to achieve the optimal orientation between the two proteins, which is sometimes necessary to establish favorable protein-protein interactions that stabilize the complex. nih.gov However, excessive flexibility can also be detrimental, leading to a more dynamic and less stable ternary structure. researchgate.net Research has shown that for certain systems, introducing more rigid elements into the linker can enhance the stability of the ternary complex and improve degradation efficacy. nih.govresearchgate.net The optimal linker length and flexibility are highly dependent on the specific POI and E3 ligase pair, necessitating empirical evaluation of PROTACs with varying linker lengths, such as those made with PEG2, PEG4, and PEG6 building blocks. nih.gov

Table 3: Impact of Linker Length on PROTAC Function

Linker Length Potential Consequences Reference
Too Short Steric clashes may prevent ternary complex formation. Reduced binding affinity for one or both proteins. nih.govmtoz-biolabs.com
Optimal Facilitates stable ternary complex formation with productive protein-protein interactions. Maximizes degradation efficiency. precisepeg.comnih.gov
Too Long May fail to bring proteins into sufficient proximity for ubiquitination. Increased flexibility can lead to unstable complexes and reduced activity. mtoz-biolabs.comresearchgate.net

The chemical composition of the linker significantly impacts the physicochemical properties of the final PROTAC molecule. mtoz-biolabs.com PROTACs are often large molecules with high molecular weights and significant lipophilicity, which can lead to poor aqueous solubility and low cell permeability, hindering their development as therapeutic agents. acs.orgmdpi.com

Table 4: Comparison of Linker Compositions

Linker Type Key Properties Impact on PROTAC Reference
PEG-based Hydrophilic, flexible, good biocompatibility. Increases aqueous solubility and cell permeability. Can improve pharmacokinetics. precisepeg.commedchemexpress.comacs.org
Alkyl-based Hydrophobic, flexible, synthetically accessible. Can lead to poor solubility and cell uptake. May contribute to hydrophobic collapse in aqueous environments. precisepeg.commtoz-biolabs.comacs.org
Rigid (e.g., with aromatic rings) Less flexible, conformationally constrained. Can pre-organize the PROTAC into an active conformation, potentially increasing ternary complex stability and selectivity. precisepeg.comnih.gov

Mechanistic and Biochemical Investigations of Protacs Containing S, R, S Ahpc Peg6 Azide in in Vitro and Cellular Models

Characterization of Ternary Complex Formation and Stability

The cornerstone of PROTAC action is the formation of a ternary complex, consisting of the target protein (POI), the PROTAC molecule, and the E3 ubiquitin ligase. For a PROTAC synthesized using (S, R, S)-AHPC-PEG6-Azide, this complex would be POI-PROTAC-VHL. The (S, R, S)-AHPC component binds to the VHL ligase, while the other end of the PROTAC binds to the POI, bringing the two proteins into close proximity. scientificlabs.co.uk

The formation and stability of this ternary complex are critical determinants of the PROTAC's degradation efficiency. Even minor changes to the linker or ligands can significantly impact the complex's formation. sigmaaldrich.com The PEG6 linker in (S, R, S)-AHPC-PEG6-Azide plays a crucial role; its length, flexibility, and hydrophilic nature influence the relative orientation and interaction surfaces of the POI and VHL, which can introduce new stabilizing or destabilizing protein-protein interactions. researchgate.netjenkemusa.com

The stability of the ternary complex is often quantified by measuring its dissociation constant (KD) and the cooperativity of binding. Cooperativity (alpha, α) is a measure of how the binding of the first protein (e.g., VHL) to the PROTAC influences the binding of the second protein (the POI).

Positive cooperativity (α > 1): The formation of the binary complex (e.g., VHL-PROTAC) enhances the binding affinity for the POI, leading to a more stable ternary complex.

Negative cooperativity (α < 1): The formation of the initial binary complex hinders the binding of the second protein.

No cooperativity (α = 1): The two binding events are independent.

PROTACs that exhibit high positive cooperativity tend to be more efficient degraders as they preferentially form the productive ternary complex over non-productive binary complexes. frontiersin.org

ParameterDescriptionSignificance for PROTAC Efficacy
Ternary Complex The transient structure formed by the Target Protein (POI), the PROTAC, and the E3 Ligase (VHL).Essential for initiating the ubiquitination and subsequent degradation of the POI.
Dissociation Constant (KD) A measure of the binding affinity between the components of the ternary complex. A lower KD indicates a stronger, more stable complex.Influences the concentration of PROTAC needed to form sufficient ternary complexes for degradation.
Cooperativity (α) A factor that describes how the binding of one protein to the PROTAC affects the binding of the second protein.High positive cooperativity promotes stable ternary complexes, enhancing degradation potency and potentially mitigating the hook effect. frontiersin.org

Analysis of Target Protein Ubiquitination Kinetics

Once the stable POI-PROTAC-VHL ternary complex is formed, the VHL ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein. frontiersin.org The attachment of a chain of ubiquitin molecules (polyubiquitination) flags the POI for recognition and degradation by the 26S proteasome.

Analyzing the kinetics of this ubiquitination process is key to understanding the PROTAC's mechanism. This involves measuring the rate and extent to which the target protein becomes polyubiquitinated in the presence of the PROTAC. Rapid and extensive ubiquitination generally correlates with efficient protein degradation. These studies can be performed in vitro using purified components or in cellular models by immunoprecipitating the target protein and using antibodies specific for ubiquitin to detect its modification state.

Methodologies for Evaluating Target Protein Degradation (e.g., Western Blot, Quantitative Proteomics)

To determine the efficacy of a PROTAC, it is essential to accurately measure the reduction in the amount of the target protein within the cell. Several methods are commonly employed for this purpose.

Western Blotting: This is a widely used, antibody-based technique to detect and semi-quantify a specific protein in a complex mixture like a cell lysate. tandfonline.com It allows for the visualization of the target protein and confirms a decrease in its levels following PROTAC treatment. oup.com Although powerful for confirming degradation, traditional Western blotting is generally considered semi-quantitative and can be labor-intensive. tandfonline.compromega.co.jp

StepDescriptionPurpose
1. Sample Preparation Cells are treated with the PROTAC and then lysed to release their protein contents.To extract the total protein from the cells for analysis. nih.gov
2. Gel Electrophoresis The protein lysate is loaded onto a polyacrylamide gel, and an electric current is applied.To separate the proteins based on their molecular weight. tandfonline.com
3. Protein Transfer The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).To immobilize the proteins, making them accessible for antibody detection. nih.gov
4. Blocking The membrane is incubated in a solution of non-specific proteins (like milk or BSA).To prevent the antibodies from binding non-specifically to the membrane surface. tandfonline.com
5. Antibody Incubation The membrane is probed with a primary antibody that specifically recognizes the target protein, followed by a secondary antibody that binds to the primary antibody and is linked to a detectable enzyme (e.g., HRP).To specifically label the target protein of interest. tandfonline.com
6. Detection & Analysis A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. This light is captured, and the intensity of the resulting band corresponds to the amount of protein.To visualize and quantify the relative amount of the target protein in each sample. tandfonline.com

Quantitative Proteomics: Mass spectrometry (MS)-based proteomics offers a highly sensitive and quantitative approach to measure changes in protein levels across the entire proteome. This method can confirm the degradation of the intended target with high accuracy and simultaneously assess the PROTAC's selectivity by revealing any unintended degradation of other proteins (off-targets). oup.com

Reporter Gene Assays: For higher-throughput screening, reporter systems like Promega's NanoLuc® and HiBiT technologies are increasingly used. oup.compromega.co.jp In these systems, the target protein is endogenously tagged with a small peptide (HiBiT) or fused to a luciferase enzyme (NanoLuc). Protein degradation is then measured as a decrease in luminescent signal, which allows for rapid, quantitative, and real-time analysis of degradation kinetics in a plate-based format. promega.co.jp

MethodologyPrincipleThroughputQuantitation
Western Blot Antibody-based detection of a specific protein immobilized on a membrane. tandfonline.comLowSemi-Quantitative promega.co.jp
Quantitative Proteomics (MS) Mass spectrometry-based identification and quantification of peptides from digested proteins.MediumHigh (Absolute/Relative) oup.com
Luminescent Reporter Assays (e.g., HiBiT) The target protein is tagged; degradation leads to a loss of luminescent signal. promega.co.jpHighHigh (Relative) promega.co.jp

Examination of the "Hook Effect" Phenomenon in Concentration-Dependent Degradation Profiles

A characteristic feature of many PROTACs is the "hook effect," a biphasic, bell-shaped dose-response curve where the degradation efficacy decreases at high PROTAC concentrations. nih.govrsc.org This occurs because for a PROTAC to be effective, it must simultaneously bind both the target protein and the E3 ligase to form a productive ternary complex. frontiersin.org

PROTAC ConcentrationPredominant Complex(es)Degradation Outcome
Low Insufficient PROTAC to form many complexes.Minimal or no degradation.
Optimal Productive Ternary Complexes (POI-PROTAC-VHL) are maximized.Maximum degradation (Dmax).
High (Hook Effect) Non-productive Binary Complexes (POI-PROTAC and PROTAC-VHL) dominate. nih.govReduced degradation. frontiersin.org

Emerging Concepts and Future Research Directions in Targeted Protein Degradation

Exploration of Novel Degrader Architectures beyond Conventional PROTACs (e.g., CLIPTACs)

The field of targeted protein degradation is rapidly evolving beyond the traditional model of pre-formed, bifunctional Proteolysis Targeting Chimeras (PROTACs). Researchers are exploring innovative architectures to overcome challenges such as high molecular weight and poor cell permeability, which can limit the therapeutic potential of conventional degraders. One of the most promising of these novel strategies is the development of in-cell click-formed proteolysis-targeting chimeras (CLIPTACs). researchgate.netexplorationpub.com

The CLIPTAC approach involves the administration of two separate, smaller precursor molecules that are designed to be more cell-permeable. explorationpub.com Once inside the target cell, these precursors find each other and combine through a bio-orthogonal "click" reaction to form the full, active PROTAC molecule. This in-situ assembly concentrates the active degrader at the site of action and circumvents the difficulties of delivering a large, single molecule across the cell membrane.

The chemical structure of (S, R, S)-AHPC-PEG6-Azide makes it an ideal component for the CLIPTAC platform. It functions as one of the two key precursors, providing the E3 ligase-recruiting element—the (S, R, S)-AHPC moiety that binds to the von Hippel-Lindau (VHL) E3 ligase—and the PEG6 linker. sigmaaldrich.comsigmaaldrich.com The terminal azide (B81097) group is the critical reactive handle for the click chemistry reaction. explorationpub.com In this strategy, (S, R, S)-AHPC-PEG6-Azide would be co-administered with a second molecule: a ligand for the protein of interest that has been functionalized with a terminal alkyne. The highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction inside the cell would then covalently link the two precursors, generating the active degrader. explorationpub.comfrontiersin.org This modular and bio-orthogonal approach represents a significant step forward in creating more drug-like and efficient protein degradation platforms.

Strategic Modulation of PROTAC Efficacy through Rational Linker and E3 Ligase Ligand Modifications

The efficacy of a PROTAC is not determined solely by the binding affinities of its two ligands; it is critically dependent on the interplay between the E3 ligase ligand, the linker, and the target protein ligand. nih.gov The formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein) is paramount for efficient ubiquitination and subsequent degradation. precisepeg.comresearchgate.net The compound (S, R, S)-AHPC-PEG6-Azide is a purpose-built chemical tool that allows for the systematic exploration of these interactions.

The (S, R, S)-AHPC component is a well-characterized, high-affinity ligand for the VHL E3 ligase. tandfonline.comnih.govnih.gov By providing this validated VHL-recruiting moiety, the building block allows researchers to focus on optimizing the other components of the PROTAC, namely the linker and the target-binding ligand (warhead). The choice of VHL as the E3 ligase is itself a strategic decision, as its broad expression across various tissues makes it widely applicable in PROTAC design. researchgate.net

The PEG6 linker is a crucial element for modulating PROTAC properties. precisepeg.com The linker is far more than a simple spacer; its length, composition, and flexibility directly influence the geometry and stability of the ternary complex. nih.govresearchgate.net The hexaethylene glycol (PEG6) chain in (S, R, S)-AHPC-PEG6-Azide imparts specific characteristics that are vital for rational degrader design. It provides significant hydrophilicity, which can improve the solubility of the final PROTAC molecule, a common challenge in degrader development. precisepeg.combiochempeg.comjenkemusa.combroadpharm.com Furthermore, the length and flexibility of the PEG6 chain are key variables in optimizing the distance and orientation between the VHL ligase and the target protein, which can dramatically impact degradation efficiency. nih.govjenkemusa.com Researchers often synthesize and test a series of degraders using building blocks with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) to empirically determine the optimal linker for a given target. jenkemusa.com

Table 1: Properties of the PEG6 Linker in (S, R, S)-AHPC-PEG6-Azide and its Influence on PROTAC Efficacy

FeatureDescriptionImpact on PROTAC Efficacy
CompositionComposed of six repeating ethylene (B1197577) glycol units.Increases hydrophilicity and aqueous solubility of the final PROTAC, which can improve cell permeability and overall exposure. precisepeg.combiochempeg.combroadpharm.com
Length & FlexibilityProvides a specific, flexible span between the VHL ligand and the warhead.Crucial for enabling the formation of a stable and productive ternary complex; non-optimal linker lengths can lead to steric hindrance or unproductive binding geometry. nih.govresearchgate.net
ModularityRepresents a single data point in a series of available PEG linkers (e.g., PEG2, PEG4).Allows for systematic optimization of linker length to maximize degradation potency for a specific protein target. jenkemusa.com

Integration of (S, R, S)-AHPC-PEG6-Azide in High-Throughput Screening Platforms for Degrader Discovery

The discovery of effective PROTACs is often an empirical process that requires the synthesis and evaluation of a large number of candidate molecules to optimize the warhead, linker, and E3 ligase ligand combination. sigmaaldrich.com High-throughput screening (HTS) platforms are therefore essential for accelerating the discovery timeline. (S, R, S)-AHPC-PEG6-Azide is a chemical reagent specifically designed to facilitate such large-scale efforts through its compatibility with parallel synthesis and click chemistry. frontiersin.orgrjpn.org

The key to its utility in HTS is the terminal azide functional group. sigmaaldrich.com The azide enables the use of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." explorationpub.comrsc.org This reaction is exceptionally robust, high-yielding, and tolerant of a wide variety of functional groups, making it ideal for the rapid, parallel synthesis of a PROTAC library. frontiersin.orgresearchgate.net

In a typical HTS workflow, a library of potential warheads, each functionalized with an alkyne group, can be arrayed in a multi-well plate format. rjpn.org The addition of (S, R, S)-AHPC-PEG6-Azide along with the necessary copper catalyst allows for the simultaneous synthesis of hundreds of unique PROTACs in small volumes. sigmaaldrich.comrsc.org The high efficiency of the click reaction often produces final compounds of sufficient purity for direct biological screening ("direct-to-biology"), eliminating the need for time-consuming purification of each individual library member. rjpn.org This rapid synthesis-and-screen cycle dramatically accelerates the identification of "hit" compounds and the exploration of structure-activity relationships, making (S, R, S)-AHPC-PEG6-Azide a powerful tool in modern drug discovery.

Table 2: Workflow for High-Throughput Degrader Discovery Using (S, R, S)-AHPC-PEG6-Azide

StepDescriptionRole of (S, R, S)-AHPC-PEG6-Azide
1. Library DesignA diverse collection of target-binding ligands (warheads) is designed or selected. Each warhead is synthetically modified to include an alkyne handle.N/A
2. Parallel SynthesisThe alkyne-functionalized warhead library is arrayed in multi-well plates. A solution of (S, R, S)-AHPC-PEG6-Azide and a copper catalyst is added to each well to initiate the click reaction.Serves as the universal VHL-linker component, reacting in parallel with the entire warhead library to rapidly generate a corresponding PROTAC library. sigmaaldrich.comsigmaaldrich.com
3. High-Throughput ScreeningThe resulting PROTAC library, often without purification, is screened in cell-based assays to measure the degradation of the target protein.The use of this building block ensures that every member of the screened library shares the same VHL-PEG6 component, isolating the warhead as the primary variable.
4. Hit ValidationPROTACs that show significant degradation activity ("hits") are re-synthesized on a larger scale, purified, and subjected to more detailed biological and biophysical characterization.The initial hit identified using the building block serves as the starting point for further lead optimization.

Q & A

Q. What ethical guidelines apply to studies involving (S, R, S)-AHPC-PEG6-Azide in animal or human-derived models?

  • Methodological Answer :
  • IACUC/IRB Compliance : Document protocols for humane endpoints and sample anonymization.
  • Data Transparency : Share raw spectra, chromatograms, and animal welfare records via platforms like Zenodo or Figshare.
  • Conflict of Interest (COI) : Disclose funding sources and patent applications in the manuscript .

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